molecular formula C21H23ClN4O3S B11185327 N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide

N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide

Cat. No.: B11185327
M. Wt: 447.0 g/mol
InChI Key: CQXPAYRVBJZRLG-UHFFFAOYSA-N
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Description

This compound features a complex structure combining a 3-chloro-2-methylphenyl group, a 3-oxopiperazine ring, and a carbamothioyl moiety linked to a 4-methoxyphenyl substituent. The chloro and methyl substituents on the phenyl ring may influence lipophilicity and steric interactions, critical for biological activity .

Properties

Molecular Formula

C21H23ClN4O3S

Molecular Weight

447.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl]acetamide

InChI

InChI=1S/C21H23ClN4O3S/c1-13-16(22)4-3-5-17(13)25-19(27)12-18-20(28)23-10-11-26(18)21(30)24-14-6-8-15(29-2)9-7-14/h3-9,18H,10-12H2,1-2H3,(H,23,28)(H,24,30)(H,25,27)

InChI Key

CQXPAYRVBJZRLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NCCN2C(=S)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylphenylamine with 4-methoxyphenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then reacted with 2-chloroacetyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Acetamides

  • 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide (C₁₅H₁₈ClN₃O₄; MW: 339.77 g/mol): Shares the 3-oxopiperazine and 4-methoxyphenylacetamide groups but replaces the carbamothioyl with a chloroacetyl group. Key Contrast: Chloroacetyl vs. carbamothioyl functional groups.
  • N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide (CAS 1046496-93-8):
    Features a 4-ethylpiperazine substitution instead of the carbamothioyl group. The ethyl group increases hydrophobicity, while the 4-chlorophenyl moiety (vs. 3-chloro-2-methylphenyl) alters steric and electronic properties .

Phenyl-Substituted Acetamides

  • 2-Chloro-N-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}acetamide (C₁₁H₁₂Cl₂N₂O₂; MW: 287.13 g/mol):
    Contains the 3-chloro-2-methylphenyl group but lacks the piperazine ring and carbamothioyl moiety. This simpler structure may exhibit reduced conformational stability and binding specificity compared to the target compound .

    • Key Contrast : Absence of heterocyclic core.
  • N-(3-Chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (CAS 866350-09-6): Integrates a chromenopyrimidine scaffold instead of piperazine. The sulfanyl linker and chromenopyrimidine system may confer distinct pharmacokinetic profiles, such as improved π-π stacking interactions .

Anti-Cancer Acetamide Derivatives

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38 in ): Displays a quinazoline sulfonyl group instead of the carbamothioyl-piperazine system. Activity: Reported IC₅₀ values of 2.1–4.8 µM against HCT-116 and MCF-7 cancer cell lines.

Pharmacological and Physicochemical Properties

Structural Impact on Bioactivity

  • The carbamothioyl group in the target compound may improve binding to cysteine-rich targets (e.g., kinases) via disulfide bridge formation, a feature absent in analogs with sulfonyl or acetyl groups .
  • The 3-chloro-2-methylphenyl group likely enhances membrane permeability due to increased lipophilicity compared to 4-chlorophenyl derivatives .

Physicochemical Data

  • Estimated Molecular Weight : ~480–500 g/mol (based on structural analogs).

Biological Activity

N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C18H17ClN4O2C_{18}H_{17}ClN_{4}O_{2} and molecular weight of approximately 356.8 g/mol. The presence of a chloro group, methoxy group, and a piperazine moiety suggests potential interactions with various biological targets.

Anticancer Activity

In Vitro Studies:
Recent studies have evaluated the anticancer activity of this compound using the National Cancer Institute (NCI) Developmental Therapeutics Program protocols. The compound was tested against a panel of approximately 60 cancer cell lines representing various types of cancers, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.

Screening Results

The results indicated that the compound exhibited low levels of anticancer activity. Specifically, it showed slight sensitivity in only four cancer cell lines at a concentration of 10 µM. The leukemia cell lines demonstrated the highest sensitivity to the compound's effects. The growth inhibition ranged from 92.48% to 126.61%, with an average growth value of 104.68% across tested lines .

Cancer TypeSensitivity LevelAverage Growth (%)
LeukemiaHigh92.48 - 126.61
MelanomaLow104.68
LungLow104.68
ColonLow104.68
BreastLow104.68

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation.

Case Studies

  • Case Study: Antitumor Screening
    In a study conducted by researchers at MDPI, the compound was subjected to an extensive screening process where it was found to have minimal impact on tumor growth across various cancer types . This highlights the need for further modifications to enhance its efficacy.
  • Research on Structural Variants
    Research into similar compounds with phenoxy-N-arylacetamide scaffolds has shown promising results in terms of antimicrobial and anti-inflammatory activities . These findings suggest that structural modifications could potentially enhance the biological activity of this compound.

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